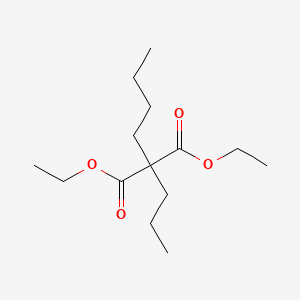
Propanedioic acid, butylpropyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, butylpropyl-, diethyl ester is a chemical compound with the molecular formula C14H26O4 and a molecular weight of 258.35384 g/mol . . This compound belongs to the class of malonic acid derivatives, which are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, butylpropyl-, diethyl ester can be synthesized through the esterification of malonic acid with butyl and propyl alcohols in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, butylpropyl-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Acid Catalysts: Used in esterification and hydrolysis reactions.
Base Catalysts: Employed in substitution and condensation reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester bonds.
Substituted Esters: Resulting from substitution reactions.
Scientific Research Applications
Propanedioic acid, butylpropyl-, diethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, butylpropyl-, diethyl ester involves its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid with two ethyl groups.
Diethyl Allylmalonate: Contains an allyl group instead of butyl and propyl groups.
Diethyl Ethylmethylmalonate: Contains ethyl and methyl groups instead of butyl and propyl groups.
Uniqueness
Propanedioic acid, butylpropyl-, diethyl ester is unique due to its specific combination of butyl and propyl groups, which can impart distinct chemical properties and reactivity compared to other malonic acid derivatives .
Properties
CAS No. |
6065-65-2 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diethyl 2-butyl-2-propylpropanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 |
InChI Key |
LLSBQVOMEVNTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















